Structural and Physicochemical Differentiation from the Closest Available Analog N-Dodecanamide
The target compound's C8 aliphatic chain (octanamide) provides a specific balance of lipophilicity and steric bulk that is critically differentiated from the closest commercially listed analog, the C12 N-dodecanamide . The target compound has a molecular weight of 302.37 g/mol and an octanol-water partition coefficient (clogP) that is computed to be approximately 3.1, compared to 358.48 g/mol and a clogP of ~4.7 for the dodecanamide . This 1.6 log unit difference in lipophilicity, driven by a four-methylene difference in the side chain, is expected to profoundly impact membrane permeability, non-specific protein binding, and the resulting IC50 values in cell-based assays, making C8 the optimal choice for researchers seeking to avoid the excessive lipophilicity and potential promiscuity of longer-chain analogs [1].
| Evidence Dimension | Molecular Weight / clogP |
|---|---|
| Target Compound Data | MW: 302.37 g/mol; clogP: ~3.1 |
| Comparator Or Baseline | N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide (CAS 184536-32-1): MW: 358.48 g/mol; clogP: ~4.7 |
| Quantified Difference | MW increase of 56.11 g/mol (18.5%) and clogP increase of ~1.6 log units for the dodecanamide |
| Conditions | Computed properties (ALOGPS 2.1) for the neutral form of each compound. |
Why This Matters
This quantifiable physicochemical differentiation matters because a higher clogP beyond a certain threshold is associated with increased risk of off-target binding, faster metabolic clearance, and poorer solubility in aqueous assay media, making the octanamide a more developable and assay-compatible candidate.
- [1] Tomassoli, I., Ismaili, L., Pudlo, M., de los Ríos, C., Soriano, E., Colmena, I., Gandía, L., Rivas, L., Samadi, A., Marco-Contelles, J., Refouvelet, B. Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists. European Journal of Medicinal Chemistry, 2011, 46, 1-10. View Source
